Vx-702

Description

VX-702 is a small molecule investigational oral anti-cytokine therapy for treatment of inflammatory diseases, specifically rheumatoid arthritis (RA). It acts as a p38 MAP kinase inhibitor. In the future, VX-702 may be investigated for combination with methotrexate, a commonly used therapy for RA.

VX-702 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a p38 MAP kinase inhibito

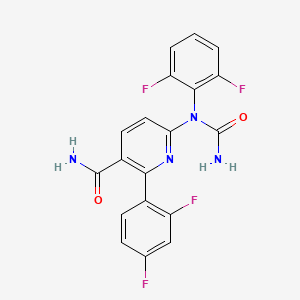

Structure

3D Structure

Properties

IUPAC Name |

6-(N-carbamoyl-2,6-difluoroanilino)-2-(2,4-difluorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F4N4O2/c20-9-4-5-10(14(23)8-9)16-11(18(24)28)6-7-15(26-16)27(19(25)29)17-12(21)2-1-3-13(17)22/h1-8H,(H2,24,28)(H2,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSRKRZDBHOFAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N(C2=NC(=C(C=C2)C(=O)N)C3=C(C=C(C=C3)F)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963974 | |

| Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479543-46-9, 745833-23-2 | |

| Record name | VX 702 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479543469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VX-702 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745833232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VX-702 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05470 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VX-702 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VX-702 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527E7SK68P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of VX-702 in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VX-702 is an orally bioavailable, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade. This technical guide delineates the mechanism of action of VX-702, with a focus on its role in mitigating inflammatory responses. It provides a comprehensive overview of the preclinical and clinical data, detailed experimental methodologies for key assays, and visual representations of the signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals in the field of inflammation and drug development.

Introduction: Targeting the p38 MAPK Pathway

Chronic inflammatory diseases, such as rheumatoid arthritis (RA), are characterized by the dysregulated production of pro-inflammatory cytokines. The p38 MAPK signaling pathway is a critical regulator of the synthesis of key cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2] Activation of p38 MAPK in response to cellular stress and inflammatory stimuli leads to a cascade of downstream events that promote inflammation and tissue damage.[3] VX-702 was developed as a therapeutic agent to specifically target and inhibit p38 MAPK, thereby reducing the production of these inflammatory mediators.[1][2]

Core Mechanism of Action of VX-702

VX-702 functions as an ATP-competitive inhibitor of p38 MAPK, with a higher selectivity for the α and β isoforms of the enzyme.[4] By binding to the ATP-binding pocket of p38 MAPK, VX-702 prevents the phosphorylation of downstream substrates, effectively blocking the signaling cascade that leads to the production of inflammatory cytokines.[4]

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade. It is typically initiated by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6, which are activated by various extracellular stimuli. These MKKs then phosphorylate and activate p38 MAPK. Activated p38 MAPK, in turn, phosphorylates a range of downstream targets, including other kinases and transcription factors, which ultimately leads to the expression of genes encoding inflammatory proteins.

Quantitative Data Summary

The following tables summarize the key quantitative data for VX-702 from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of VX-702

| Target | Parameter | Value | Reference |

| p38α MAPK | Kd | 3.7 nM | [4] |

| p38β MAPK | Kd | 17 nM | [4] |

| IL-6 Production | IC50 | 59 ng/mL | [4] |

| IL-1β Production | IC50 | 122 ng/mL | [4] |

| TNF-α Production | IC50 | 99 ng/mL | [4] |

Table 2: Phase II Clinical Trial Efficacy in Rheumatoid Arthritis (12 Weeks)

| Study | Treatment Group | ACR20 Response Rate | p-value | Reference |

| VeRA | Placebo | 30% | - | [5] |

| VeRA | VX-702 (5 mg/day) | 38% | 0.04 (dose-response) | [5] |

| VeRA | VX-702 (10 mg/day) | 40% | 0.04 (dose-response) | [5] |

| Study 304 | Placebo + MTX | 22% | - | [5] |

| Study 304 | VX-702 (10 mg/day) + MTX | 40% | NS | [5] |

| Study 304 | VX-702 (10 mg twice weekly) + MTX | 44% | NS | [5] |

NS: Not Statistically Significant in pairwise comparison.

Table 3: Pharmacokinetic Properties of VX-702

| Parameter | Value | Reference |

| Half-life (t1/2) | 16 - 20 hours | [6] |

| Median Clearance | 3.75 L/h | [6] |

| Volume of Distribution | 73 L/kg | [6] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Ex Vivo Whole Blood Assay for Cytokine Inhibition

This assay is designed to measure the ability of VX-702 to inhibit the production of pro-inflammatory cytokines in a physiologically relevant environment.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy human donors into heparinized tubes.

-

Pre-incubation with VX-702: The blood is pre-incubated with various concentrations of VX-702 or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

-

Stimulation: Lipopolysaccharide (LPS) is added to the blood samples to a final concentration (e.g., 1 ng/mL) to stimulate an inflammatory response.[7]

-

Incubation: The samples are incubated for a defined period (e.g., 18 hours) at 37°C in a CO2 incubator.[7]

-

Plasma Separation: After incubation, the blood is centrifuged, and the plasma supernatant is collected.

-

Cytokine Measurement: The concentrations of TNF-α, IL-1β, and IL-6 in the plasma are quantified using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.[7]

-

Data Analysis: The percentage of cytokine inhibition at each VX-702 concentration is calculated relative to the vehicle control. The IC50 value is then determined by non-linear regression analysis.

Mouse Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.

Methodology:

-

Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster immunization is typically given 21 days after the primary immunization.

-

Treatment: Following the onset of arthritis, mice are orally administered VX-702 at various doses (e.g., 0.1 mg/kg and 5 mg/kg, twice daily), a positive control (e.g., methotrexate or prednisolone), or a vehicle control.[1]

-

Clinical Assessment: The severity of arthritis is assessed regularly (e.g., daily or every other day) by scoring each paw for signs of inflammation, such as erythema and swelling, on a scale of 0 to 4. The scores for all four paws are summed to give a total clinical score per mouse.

-

Histopathological Analysis: At the end of the study, the animals are euthanized, and their joints are collected for histopathological examination. The joints are scored for inflammation, pannus formation, and bone and cartilage erosion.

-

Data Analysis: The mean clinical scores and histopathological scores are compared between the treatment groups and the vehicle control group to determine the efficacy of VX-702.

Phase II Clinical Trials in Rheumatoid Arthritis (VeRA and Study 304)

These were randomized, double-blind, placebo-controlled studies to assess the efficacy and safety of VX-702 in patients with active, moderate-to-severe RA.[5]

Methodology:

-

Patient Population: Patients with active RA who met the American College of Rheumatology (ACR) criteria were enrolled. The VeRA study included patients not on methotrexate (MTX), while Study 304 included patients on a stable dose of MTX.[5]

-

Study Design:

-

Efficacy Endpoints: The primary endpoint was the proportion of patients achieving an ACR20 response at week 12. Secondary endpoints included ACR50 and ACR70 responses, and changes in inflammatory biomarkers such as C-reactive protein (CRP) and serum amyloid A (SAA).[5]

-

Safety Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests, and electrocardiograms.

-

Data Analysis: The proportion of patients achieving ACR20 in each treatment group was compared to the placebo group. Changes in biomarker levels were also analyzed.

Logical Relationships and Therapeutic Rationale

The development of VX-702 is based on the logical premise that inhibiting a central node in the inflammatory signaling pathway will lead to a broad anti-inflammatory effect.

Conclusion

VX-702 demonstrates a clear mechanism of action through the potent and selective inhibition of p38 MAPK. Preclinical data confirmed its ability to reduce the production of key pro-inflammatory cytokines, and this activity translated to modest clinical efficacy in patients with rheumatoid arthritis. While the clinical development of VX-702 did not progress to market approval, the data generated provides valuable insights into the role of the p38 MAPK pathway in inflammatory diseases and serves as an important case study for the development of targeted oral therapies for inflammation. The information presented in this guide offers a comprehensive technical overview for researchers and professionals working to advance the understanding and treatment of inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 4. cellagentech.com [cellagentech.com]

- 5. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. files.core.ac.uk [files.core.ac.uk]

A Technical Guide to VX-702: A Selective p38α Mitogen-Activated Protein Kinase (MAPK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of VX-702, a selective, orally active inhibitor of p38α mitogen-activated protein kinase (MAPK). It details the compound's mechanism of action, pharmacological profile, clinical trial data, and the experimental methodologies used for its evaluation.

Introduction

VX-702 is a second-generation, small-molecule inhibitor that selectively targets the p38α MAPK, an intracellular serine-threonine kinase.[1] The p38 MAPK pathway is a critical regulator of the inflammatory response, primarily by controlling the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][3] By inhibiting p38α, VX-702 has been investigated as a potential oral anti-cytokine therapy for a range of inflammatory and autoimmune diseases, most notably rheumatoid arthritis (RA) and acute coronary syndrome (ACS).[1][3]

Mechanism of Action

VX-702 functions as an ATP-competitive inhibitor of p38α MAPK.[4] The activation of the p38 MAPK cascade is initiated by extracellular stimuli like environmental stress and cytokines. This leads to the phosphorylation of p38 MAPK by upstream MAPK kinases (MKKs), specifically MKK3 and MKK6.[3][5] Activated p38α then phosphorylates downstream transcription factors and other proteins, culminating in the increased transcription and translation of inflammatory mediators.[3][5] VX-702 binds to the ATP-binding pocket of p38α, preventing its kinase activity and thereby blocking the downstream signaling cascade that leads to inflammatory cytokine production.[4][6]

Caption: p38α MAPK Signaling Pathway and Inhibition by VX-702.

Quantitative Data

| Target | Assay Type | Value | Reference(s) |

| p38α MAPK | IC50 | 4 - 20 nM | [7][8] |

| p38α MAPK | KD | 3.7 nM | [4][9] |

| p38β MAPK | KD | 17 nM | [4][9] |

| Selectivity | p38α vs p38β | 14-fold higher potency for p38α | [10][11] |

| TNF-α Production | IC50 (LPS-stimulated blood) | 99 ng/mL | [10][11] |

| IL-1β Production | IC50 (LPS-stimulated blood) | 122 ng/mL | [10][11] |

| IL-6 Production | IC50 (LPS-stimulated blood) | 59 ng/mL | [10][11] |

| Parameter | Value | Species | Reference(s) |

| Half-life (t1/2) | 16 - 20 hours | Human | [10][11] |

| Clearance (CL) | 3.75 L/h | Human | [10][11] |

| Volume of Distribution (Vd) | 73 L/kg | Human | [10][11] |

| Route of Elimination | Predominantly renal | Human | [10][11] |

| Dose Proportionality | AUC and Cmax are dose proportional | Human | [10][11] |

| Study | Treatment Group | N | ACR20 Response Rate | p-value | Reference(s) |

| VeRA Study | Placebo | ~104 | 30% | - | [2][3] |

| VX-702 (5 mg once daily) | ~104 | 38% | 0.04 (dose-response) | [2][3] | |

| VX-702 (10 mg once daily) | ~105 | 40% | 0.04 (dose-response) | [2][3] | |

| Study 304 (with MTX) | Placebo + MTX | ~39 | 22% | - | [12] |

| VX-702 (10 mg daily) + MTX | ~39 | 40% | Not statistically significant | [12] | |

| VX-702 (10 mg twice weekly) + MTX | ~39 | 44% | Not statistically significant | [12] |

ACR20: American College of Rheumatology 20% improvement criteria. MTX: Methotrexate.

| Biomarker | Effect | Onset | Duration | Reference(s) |

| C-reactive protein (CRP) | Reduction | As early as Week 1 | Returned to baseline by Week 4 | [12] |

| Serum Amyloid A (SAA) | Reduction | As early as Week 1 | Returned to baseline by Week 4 | [12] |

| Soluble TNF receptor p55 | Reduction | As early as Week 1 | Returned to baseline by Week 4 | [12] |

| CTX-1 (bone resorption) | Sustained Reduction | Week 2 | Sustained | [13] |

| Adverse Event Category | Placebo | VX-702 (5 mg & 10 mg combined) | Reference(s) |

| Premature Discontinuation (due to AEs) | 2% | 3% - 5% | [2] |

| Infection | 5% | 10% | [2] |

| GI Disorders | 6% | 8% | [2] |

| Skin Disorders | 0% | 9% | [2] |

| Serious Infections | 0% | 2.4% | [12] |

Experimental Protocols

A representative protocol to determine the inhibitory activity of VX-702 on p38α MAPK.

-

Reagents: Recombinant human p38α MAPK enzyme, ATP, substrate peptide (e.g., myelin basic protein or a specific peptide like EGR), and VX-702 at various concentrations.

-

Procedure: a. The p38α enzyme is pre-incubated with varying concentrations of VX-702 in a kinase reaction buffer. b. The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP (often radiolabeled [γ-³²P]ATP). c. The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., via phosphocellulose paper binding or specific antibody capture). e. The amount of incorporated phosphate is quantified using a scintillation counter or by measuring fluorescence/luminescence in non-radioactive assays.

-

Data Analysis: The percentage of inhibition at each VX-702 concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

A protocol to measure the effect of VX-702 on cytokine production in human whole blood.

-

Sample Collection: Fresh heparinized whole blood is collected from healthy volunteers.

-

Procedure: a. Aliquots of whole blood are pre-incubated with various concentrations of VX-702 or vehicle control for 1-2 hours. b. Inflammation is stimulated by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL final concentration). c. The blood is incubated for 6-24 hours at 37°C in a CO₂ incubator. d. After incubation, plasma is separated by centrifugation.

-

Quantification: The concentrations of TNF-α, IL-1β, and IL-6 in the plasma are measured using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

-

Data Analysis: The IC50 values for the inhibition of each cytokine are calculated from the dose-response curves.

Caption: General Experimental Workflow for p38 MAPK Inhibitor Development.

A summary of the protocol for the Phase II study of VX-702 in patients with Rheumatoid Arthritis.[2][12]

-

Study Title: VeRA (Vertex Rheumatoid Arthritis) Study.

-

Design: A randomized, double-blind, placebo-controlled, 12-week Phase II clinical study.

-

Patient Population: 315 patients with active, moderate-to-severe rheumatoid arthritis. Patients could receive certain disease-modifying anti-rheumatic drugs (DMARDs) but were excluded if taking methotrexate or anti-TNF therapies.[2]

-

Treatment Arms:

-

Placebo, once daily.

-

VX-702 (5 mg), once daily.

-

VX-702 (10 mg), once daily.

-

-

Primary Endpoint: The proportion of patients achieving an American College of Rheumatology 20% improvement (ACR20) response at Week 12.

-

Secondary Endpoints: ACR50 and ACR70 responses, Disease Activity Score (DAS28), European League Against Rheumatism (EULAR) response, changes in serum levels of inflammatory biomarkers (e.g., CRP), and safety assessments.[2][12]

-

Analysis: The primary endpoint was analyzed using the Jonckheere-Terpstra test for an increasing dose-response.[2]

Discussion and Conclusion

VX-702 demonstrated a clear mechanism of action as a potent and selective inhibitor of p38α MAPK, effectively reducing the production of key pro-inflammatory cytokines in vitro.[10][11] In Phase II clinical trials for rheumatoid arthritis, VX-702 showed a statistically significant, albeit modest, dose-dependent improvement in the signs and symptoms of RA as measured by the primary endpoint of ACR20 response.[2][3]

However, the clinical development of VX-702 highlighted key challenges for this class of inhibitors. The suppression of inflammatory biomarkers like CRP was transient, with levels returning to baseline after a few weeks of treatment despite continued dosing.[12] This suggests that the p38 MAPK pathway may not be the sole driver of sustained chronic inflammation in RA, or that compensatory mechanisms may be activated.[12][14] While generally well-tolerated, a higher incidence of infections was observed in the VX-702 groups compared to placebo.[2][12]

Ultimately, the modest clinical efficacy observed with VX-702 suggested that p38 MAPK inhibition alone may not provide the meaningful and sustained suppression of inflammation required for a successful RA therapy.[12] This has led the field to explore other targets or combination therapies for chronic inflammatory diseases.

Caption: Logical Flow from Molecular Inhibition to Clinical Outcome for VX-702.

References

- 1. Drug evaluation: VX-702, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vertex Reports Investigational p38 MAP Kinase Inhibitor, VX-702, Meets Primary Objectives in Phase II Clinical Study in Rheumatoid Arthritis | Vertex Pharmaceuticals [investors.vrtx.com]

- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 4. VX 702 | CAS 745833-23-2 | VX702 | Tocris Bioscience [tocris.com]

- 5. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. VX-702 (VX702) Datasheet DC Chemicals [dcchemicals.com]

- 9. cellagentech.com [cellagentech.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. | BioWorld [bioworld.com]

- 14. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies. | Semantic Scholar [semanticscholar.org]

Vx-702 for Rheumatoid Arthritis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vx-702 (also known as VRT-750102) is a potent and selective, orally administered inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade.[1][2] Developed by Vertex Pharmaceuticals, Vx-702 has been investigated as a potential therapeutic agent for rheumatoid arthritis (RA) due to its targeted anti-inflammatory properties. This technical guide provides a comprehensive overview of the core research surrounding Vx-702, including its mechanism of action, preclinical data, and clinical trial findings. Detailed experimental protocols and signaling pathway visualizations are presented to support further research and development in this area.

Introduction to Vx-702 and its Target: p38 MAPK

Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint destruction. A central pathway in the pathogenesis of RA involves the activation of p38 MAPK.[3] This kinase is activated by inflammatory cytokines and cellular stress, leading to the downstream production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][3] By inhibiting p38 MAPK, Vx-702 aims to suppress the production of these pro-inflammatory cytokines, thereby reducing inflammation and mitigating disease progression in RA.[1][2] Vx-702 is a highly selective inhibitor of the p38α MAPK isoform.[4]

Preclinical Pharmacology

In Vitro Kinase and Cell-Based Assays

Vx-702 has demonstrated potent and selective inhibition of p38α MAPK in enzymatic and cell-based assays. The following tables summarize the key quantitative data from these preclinical studies.

Table 1: In Vitro Kinase Inhibition Profile of Vx-702

| Target | Assay Type | IC50 / Kd | Selectivity |

| p38α MAPK | Cell-free assay | 4 nM - 20 nM (IC50) | 14-fold higher potency against p38α vs. p38β |

| p38α MAPK | ATP-competitive binding | 3.7 nM (Kd) | - |

| p38β MAPK | ATP-competitive binding | 17 nM (Kd) | - |

Data sourced from publicly available information.[4][5]

Table 2: Inhibition of Cytokine Production by Vx-702

| Cytokine | Assay Type | IC50 |

| IL-6 | LPS-stimulated whole blood | 59 ng/mL |

| IL-1β | LPS-stimulated whole blood | 122 ng/mL |

| TNF-α | LPS-stimulated whole blood | 99 ng/mL |

Data sourced from publicly available information.[4]

In Vivo Animal Models

The efficacy of Vx-702 has been evaluated in animal models of rheumatoid arthritis, most notably the collagen-induced arthritis (CIA) model in mice. This model shares many pathological features with human RA, including synovitis, cartilage degradation, and bone erosion. In these studies, Vx-702 demonstrated a reduction in the clinical signs of arthritis.

Clinical Development

Vx-702 has undergone Phase II clinical trials to evaluate its safety and efficacy in patients with moderate to severe rheumatoid arthritis. Two key studies, the VeRA study and Study 304, have provided valuable insights into the clinical potential of this compound.[1]

Clinical Trial Design

The Phase II clinical program for Vx-702 included two randomized, double-blind, placebo-controlled studies.[1]

-

The VeRA Study (NCT00205478): This 12-week study enrolled 315 patients with moderate to severe RA who were not receiving methotrexate.[1] Patients were administered placebo, 5 mg Vx-702, or 10 mg Vx-702 daily.[1] The primary endpoint was the proportion of patients achieving an American College of Rheumatology 20% improvement (ACR20) response at week 12.

-

Study 304: This 12-week study included 117 patients with active RA who were on a stable dose of methotrexate.[1] Participants received placebo, 10 mg Vx-702 daily, or 10 mg Vx-702 twice weekly in addition to their methotrexate regimen.[1]

Clinical Efficacy

The clinical trials showed a numerical, though not always statistically significant, improvement in the signs and symptoms of RA for patients treated with Vx-702 compared to placebo.

Table 3: ACR Response Rates at Week 12 in Phase II Clinical Trials

| Study | Treatment Group | ACR20 Response Rate | ACR50 Response Rate | ACR70 Response Rate |

| VeRA Study | Placebo | 28% | Not Reported | Not Reported |

| 5 mg Vx-702 | 36% | Not Reported | Not Reported | |

| 10 mg Vx-702 | 40% | Not Reported | Not Reported | |

| Study 304 | Placebo + MTX | 22% | Not Reported | Not Reported |

| 10 mg Vx-702 daily + MTX | 40% | Not Reported | Not Reported | |

| 10 mg Vx-702 twice weekly + MTX | 44% | Not Reported | Not Reported |

Data sourced from Damjanov N, et al. Arthritis Rheum. 2009.[1]

A notable observation from both studies was the transient effect of Vx-702 on inflammatory biomarkers. Levels of C-reactive protein (CRP), soluble tumor necrosis factor receptor p55, and serum amyloid A were reduced at week 1 but returned to near baseline levels by week 4.[1]

Safety and Tolerability

In the Phase II trials, Vx-702 was generally well-tolerated. The overall frequency of adverse events was similar between the Vx-702 and placebo groups.[1] In the VeRA study, a higher incidence of serious infections was observed in the Vx-702 groups compared to placebo (2.4% vs. 0%), though this was not the case in Study 304 (2.6% vs. 4.9%).[1]

Table 4: Overview of Safety Findings in Phase II Clinical Trials

| Adverse Event Category | VeRA Study (Vx-702 vs. Placebo) | Study 304 (Vx-702 vs. Placebo) |

| Overall Adverse Events | Similar frequency | Similar frequency |

| Serious Infections | 2.4% vs. 0% | 2.6% vs. 4.9% |

Data sourced from Damjanov N, et al. Arthritis Rheum. 2009.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Caption: p38 MAPK Signaling Pathway in Rheumatoid Arthritis and the inhibitory action of Vx-702.

References

- 1. A Comprehensive Histological Assessment of Osteoarthritis Lesions in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 3. A Whole-Joint Histopathologic Grading System for Murine Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chondrex.com [chondrex.com]

- 5. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]

VX-702: A Technical Guide to its Inhibitory Effects on Pro-inflammatory Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VX-702 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). Consequently, VX-702 has been investigated as a potential therapeutic agent for inflammatory diseases. This technical guide provides an in-depth overview of the effects of VX-702 on the production of these key cytokines, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

VX-702 exerts its anti-inflammatory effects by targeting the p38 MAPK signaling cascade. This pathway is activated by a variety of extracellular stimuli, such as cellular stress and inflammatory cytokines. Activation of this cascade leads to the phosphorylation and activation of downstream targets, including transcription factors that regulate the expression of pro-inflammatory cytokine genes. By inhibiting p38 MAPK, VX-702 effectively blocks this signaling cascade, leading to a reduction in the production of TNFα, IL-6, and IL-1β.[1]

Caption: p38 MAPK Signaling Pathway and the inhibitory action of VX-702.

Quantitative Analysis of Cytokine Inhibition

In vitro studies have demonstrated the dose-dependent inhibitory effect of VX-702 on the production of TNFα, IL-6, and IL-1β. The half-maximal inhibitory concentrations (IC50) from these studies are summarized below.

| Cytokine | IC50 (ng/mL) |

| TNFα | 99[2] |

| IL-6 | 59[2] |

| IL-1β | 122[2] |

Table 1: In vitro inhibitory concentrations of VX-702 on pro-inflammatory cytokine production.

Experimental Protocols

The following sections detail the methodologies commonly employed to assess the in vitro and ex vivo effects of VX-702 on cytokine production.

In Vitro Cytokine Inhibition Assay using RAW264.7 Macrophages

This protocol outlines the steps to measure the inhibitory effect of VX-702 on lipopolysaccharide (LPS)-stimulated cytokine production in a murine macrophage cell line.

Materials:

-

RAW264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

VX-702

-

Phosphate Buffered Saline (PBS)

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNFα, IL-6, and IL-1β

Procedure:

-

Cell Culture: Culture RAW264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of VX-702 or vehicle (DMSO). Incubate for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-24 hours) to induce cytokine production.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the supernatants.

-

Cytokine Quantification: Measure the concentrations of TNFα, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Ex Vivo Whole Blood Assay

This protocol describes the measurement of cytokine inhibition by VX-702 in a more physiologically relevant setting using human whole blood.

Materials:

-

Freshly drawn human whole blood collected in heparinized tubes

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Lipopolysaccharide (LPS) from E. coli

-

VX-702

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for human TNFα, IL-6, and IL-1β

Procedure:

-

Blood Dilution: Dilute the heparinized whole blood 1:1 with RPMI 1640 medium.

-

Pre-treatment: Add various concentrations of VX-702 or vehicle (DMSO) to the diluted blood and incubate for 1 hour at 37°C.

-

Stimulation: Add LPS (e.g., 100 ng/mL) to the blood samples and incubate for 4-24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Plasma Collection: After incubation, centrifuge the samples and collect the plasma.

-

Cytokine Quantification: Determine the levels of TNFα, IL-6, and IL-1β in the plasma samples using specific ELISA kits following the manufacturer's protocols.

Caption: A generalized experimental workflow for assessing cytokine inhibition.

Clinical Observations

Clinical trials of VX-702 in patients with rheumatoid arthritis have been conducted.[3][4] These studies have reported a transient suppression of inflammatory biomarkers.[3] While the clinical efficacy of VX-702 in these trials was modest, the observed reduction in inflammatory markers in some patients provides evidence of its biological activity in vivo.[3][5]

Conclusion

VX-702 is a potent inhibitor of p38 MAPK that effectively reduces the production of the key pro-inflammatory cytokines TNFα, IL-6, and IL-1β in a dose-dependent manner. The experimental protocols detailed in this guide provide a framework for the continued investigation of VX-702 and other p38 MAPK inhibitors in various inflammatory disease models. The quantitative data and mechanistic insights presented herein are valuable for researchers and drug development professionals working to advance novel anti-inflammatory therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug evaluation: VX-702, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

In-Depth Technical Guide: Cellular Pathways Modulated by Vx-702

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vx-702 is a potent and selective, orally bioavailable inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This document provides a comprehensive technical overview of the cellular mechanisms modulated by Vx-702, summarizing key preclinical and clinical findings. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development. This guide details the mechanism of action, presents quantitative data on its biochemical and cellular activity, outlines relevant experimental protocols, and visualizes the core signaling pathways affected by this compound.

Introduction

Vx-702 is an ATP-competitive inhibitor that exhibits high affinity for the α and β isoforms of p38 MAPK.[1] The p38 MAPK pathway is a critical regulator of the cellular response to inflammatory cytokines and environmental stress.[2] Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory diseases. By inhibiting p38 MAPK, Vx-702 effectively blocks the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][3] This mechanism of action positioned Vx-702 as a therapeutic candidate for chronic inflammatory conditions, with a primary focus on rheumatoid arthritis (RA).[4][5]

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

Vx-702 exerts its pharmacological effects by directly binding to the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of downstream substrates. This inhibition effectively attenuates the inflammatory cascade at a critical regulatory node.

The p38 MAPK signaling pathway is a tiered cascade that is activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharide (LPS), and cellular stress signals. Activation of upstream kinases, such as MAPKKs (MKK3 and MKK6), leads to the dual phosphorylation of threonine and tyrosine residues in the activation loop of p38 MAPK. Once activated, p38 MAPK phosphorylates a range of downstream targets, including other kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF-2). The phosphorylation of these substrates ultimately leads to the transcriptional and translational upregulation of pro-inflammatory genes, resulting in the production and release of cytokines like TNF-α, IL-1β, and IL-6.

Vx-702 interrupts this cascade by occupying the ATP-binding site of p38 MAPK, thereby preventing the transfer of phosphate from ATP to its substrates. This leads to a significant reduction in the production of inflammatory mediators.

Caption: p38 MAPK Signaling Pathway and the inhibitory action of Vx-702.

Quantitative Data

The following tables summarize the key quantitative data for Vx-702 from preclinical and clinical studies.

Table 1: Biochemical Potency of Vx-702

| Target | Assay Type | Parameter | Value (nM) | Reference(s) |

| p38α MAPK | Dissociation Constant | Kd | 3.7 | [1] |

| p38β MAPK | Dissociation Constant | Kd | 17 | [1] |

| p38α MAPK | Inhibition Constant | IC50 | 4 - 20 | [6] |

Table 2: In Vitro Cellular Activity of Vx-702

| Assay | Cell Type/System | Stimulus | Measured Cytokine | IC50 (ng/mL) | Reference(s) |

| Whole Blood Assay | Human Whole Blood | LPS | IL-6 | 59 | [1] |

| Whole Blood Assay | Human Whole Blood | LPS | TNF-α | 99 | [1] |

| Whole Blood Assay | Human Whole Blood | LPS | IL-1β | 122 | [1] |

Table 3: Preclinical and Clinical Pharmacokinetics of Vx-702

| Species | Dose | Parameter | Value | Reference(s) |

| Human | 2.5 - 80 mg (oral) | Half-life (t1/2) | 16 - 20 hours | [7] |

| Human | 2.5 - 80 mg (oral) | Clearance | 3.75 L/h | [6] |

| Human | 2.5 - 80 mg (oral) | Volume of Distribution (Vd) | 73 L/kg | [6] |

Table 4: Clinical Efficacy of Vx-702 in Rheumatoid Arthritis (12-Week Studies)

| Study | Treatment Group | N | ACR20 Response Rate (%) | p-value | Reference(s) |

| VeRA | Placebo | ~105 | 30 | - | |

| VeRA | Vx-702 (5 mg/day) | ~105 | 38 | 0.04 | |

| VeRA | Vx-702 (10 mg/day) | ~105 | 40 | 0.04 | |

| Study 304 | Placebo + MTX | ~39 | 22 | - | [8] |

| Study 304 | Vx-702 (10 mg/day) + MTX | ~39 | 40 | NS | [8] |

| Study 304 | Vx-702 (10 mg, 2x/week) + MTX | ~39 | 44 | NS | [8] |

NS: Not Statistically Significant

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field and are consistent with the procedures used to characterize p38 MAPK inhibitors like Vx-702.

p38 MAPK Biochemical Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of p38 MAPK in a cell-free system.

Caption: A representative workflow for a p38 MAPK biochemical kinase assay.

Protocol:

-

Reagent Preparation: Prepare a kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT). Prepare solutions of recombinant human p38α MAPK, a suitable substrate (e.g., ATF-2), and ATP.

-

Compound Dilution: Create a serial dilution of Vx-702 in DMSO.

-

Kinase Reaction: In a microplate, add the kinase buffer, the p38α MAPK enzyme, and the diluted Vx-702 or DMSO vehicle control. Allow for a pre-incubation period (e.g., 10-15 minutes at room temperature).

-

Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the level of substrate phosphorylation. This can be achieved using various methods, such as an ELISA with a phospho-specific antibody or a fluorescence-based assay.

-

Data Analysis: Plot the percentage of inhibition against the concentration of Vx-702 and determine the IC50 value using non-linear regression analysis.

Whole Blood Assay for Cytokine Inhibition

This ex vivo assay measures the ability of a compound to inhibit the production of inflammatory cytokines in a more physiologically relevant system.

Caption: A representative workflow for a whole blood cytokine inhibition assay.

Protocol:

-

Blood Collection: Collect fresh human whole blood into tubes containing an anticoagulant (e.g., heparin).

-

Compound Incubation: In a 96-well plate, add diluted Vx-702 or vehicle control to the wells. Add the whole blood to each well and pre-incubate for a short period (e.g., 30 minutes at 37°C).

-

Stimulation: Add a stimulating agent, such as lipopolysaccharide (LPS), to each well to induce the production of pro-inflammatory cytokines.

-

Incubation: Incubate the plate for an extended period (e.g., 18-24 hours) at 37°C in a humidified CO₂ incubator.

-

Plasma Collection: Centrifuge the plate to pellet the blood cells and collect the supernatant (plasma).

-

Cytokine Quantification: Measure the concentration of TNF-α, IL-1β, and IL-6 in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of Vx-702 and determine the IC50 values.

Kinase Selectivity

While a comprehensive kinase selectivity panel for Vx-702 is not publicly available, the compound is described as a "highly selective" inhibitor of p38 MAPK.[6] It exhibits a 14-fold higher potency for the p38α isoform compared to the p38β isoform.[6] Further studies have indicated that Vx-702 selectively inhibits the activation of p38 MAPK without affecting other MAP kinases such as ERK and JNK.[6]

Conclusion

Vx-702 is a well-characterized inhibitor of the p38 MAPK pathway, demonstrating potent biochemical and cellular activity in preclinical models. Its mechanism of action, centered on the inhibition of pro-inflammatory cytokine production, provided a strong rationale for its clinical development in rheumatoid arthritis. While the clinical trials showed a modest, albeit statistically significant, effect on the signs and symptoms of RA, the transient suppression of inflammatory biomarkers suggested that sustained inhibition of the chronic inflammation in this disease may be challenging with this mechanism.[8][9] Nevertheless, the data generated for Vx-702 provide valuable insights into the role of the p38 MAPK pathway in inflammatory diseases and serve as an important reference for the continued development of kinase inhibitors. This technical guide has summarized the key cellular pathways modulated by Vx-702, presenting the available quantitative data and experimental methodologies to aid in future research and drug discovery efforts.

References

- 1. cellagentech.com [cellagentech.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Drug evaluation: VX-702, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. VX 702 - AdisInsight [adisinsight.springer.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. archive.connect.h1.co [archive.connect.h1.co]

Preclinical Development of Vx-702: A p38 MAPK Inhibitor for Inflammatory Diseases

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the preclinical studies and development of Vx-702, a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The content herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided based on established protocols. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

Inflammatory diseases such as rheumatoid arthritis (RA) are characterized by the overproduction of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2] The p38 MAPK signaling pathway plays a pivotal role in regulating the production of these cytokines, making it a key therapeutic target for inflammatory conditions.[2][3] Vx-702 is an orally active, small-molecule inhibitor of p38 MAPK that was developed by Vertex Pharmaceuticals for the potential treatment of inflammatory diseases.[4][5] This document details the preclinical data that supported its development.

Mechanism of Action

Vx-702 is a highly selective, ATP-competitive inhibitor of p38α MAPK.[6][7] It exhibits a 14-fold higher potency for the p38α isoform over the p38β isoform.[6][7] By inhibiting p38α MAPK, Vx-702 effectively blocks the downstream signaling cascade that leads to the synthesis and release of key inflammatory cytokines.[1][2]

Figure 1. Vx-702 Mechanism of Action in the p38 MAPK Signaling Pathway

In Vitro Efficacy

The inhibitory activity of Vx-702 was assessed in various in vitro assays, demonstrating its potency in blocking p38 MAPK activation and subsequent cytokine production.

Quantitative Data

| Assay Type | Target | Metric | Value | Reference |

| p38 MAPK Inhibition | p38α | IC50 | 4 - 20 nM | [6][7] |

| Cytokine Inhibition (LPS-stimulated whole blood) | IL-6 | IC50 | 59 ng/mL | [4][6] |

| IL-1β | IC50 | 122 ng/mL | [6] | |

| TNF-α | IC50 | 99 ng/mL | [4][6] |

Experimental Protocols

A biochemical assay was likely performed to determine the direct inhibitory effect of Vx-702 on p38α MAPK activity. While the specific protocol for Vx-702 is not publicly available, a general method is as follows:

-

Enzyme and Substrate Preparation: Recombinant human p38α MAPK and a suitable substrate (e.g., ATF2) are prepared in a kinase assay buffer.

-

Compound Incubation: Vx-702 is serially diluted and incubated with the p38α enzyme.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA or a fluorescence-based method.

-

IC50 Determination: The concentration of Vx-702 that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.

Figure 2. In Vitro p38 Kinase Assay Workflow

To assess the effect of Vx-702 on cytokine production in a more physiologically relevant system, an ex vivo whole blood assay was likely employed. A standard protocol for this type of assay is as follows:

-

Blood Collection: Fresh human whole blood is collected from healthy donors into heparinized tubes.

-

Compound Pre-incubation: The blood is pre-incubated with various concentrations of Vx-702.

-

Stimulation: Lipopolysaccharide (LPS) is added to the blood to stimulate the release of pro-inflammatory cytokines.

-

Incubation: The samples are incubated at 37°C for a specified period (e.g., 4-24 hours).

-

Cytokine Measurement: Plasma is separated by centrifugation, and the concentrations of IL-6, IL-1β, and TNF-α are measured using enzyme-linked immunosorbent assays (ELISAs).

-

IC50 Calculation: The IC50 values for the inhibition of each cytokine are determined from the dose-response curves.

In Vivo Efficacy

The anti-inflammatory effects of Vx-702 were evaluated in a preclinical model of rheumatoid arthritis.

Mouse Collagen-Induced Arthritis (CIA) Model

Vx-702 was found to be as effective as the corticosteroid prednisolone and the disease-modifying antirheumatic drug (DMARD) methotrexate in a mouse model of collagen-induced arthritis.[4] The treatment resulted in a reduction in wrist joint erosion and inflammation scores.[4]

Experimental Protocol: Mouse CIA Model

While the exact protocol used for Vx-702 is not detailed in the available literature, a typical protocol for a therapeutic study in the CIA model is as follows:

-

Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is given 21 days later.

-

Disease Monitoring: The mice are monitored daily for the onset and severity of arthritis, which is typically scored based on paw swelling and erythema.

-

Treatment: Once arthritis is established (e.g., a clinical score of ≥1), mice are randomized into treatment groups and receive daily oral doses of Vx-702, a vehicle control, or a positive control (e.g., methotrexate).

-

Assessment of Efficacy: Treatment efficacy is assessed by monitoring clinical scores, paw thickness, and body weight. At the end of the study, paws are collected for histological analysis to evaluate joint damage, inflammation, and bone erosion.

Figure 3. Mouse Collagen-Induced Arthritis (CIA) Model Workflow

Pharmacokinetics

The pharmacokinetic properties of Vx-702 were evaluated in preclinical species.

Quantitative Data

| Parameter | Value |

| Half-life (t½) | 16 - 20 hours |

| Median Clearance | 3.75 L/h |

| Volume of Distribution | 73 L/kg |

Note: The species in which these parameters were determined is not specified in the available literature.

Both the area under the curve (AUC) and the maximum concentration (Cmax) were found to be dose-proportional.[6] The primary route of clearance for Vx-702 is renal.[6]

Preclinical Safety

Detailed preclinical safety and toxicology data for Vx-702 are not extensively published. However, the development of p38 MAPK inhibitors has historically faced challenges related to off-target effects and toxicity.[1] For instance, the first-generation p38 inhibitor VX-745 was discontinued due to central nervous system toxicity at high doses in animal studies.[1] The development of second-generation inhibitors like Vx-702 aimed to improve the safety profile.

Conclusion

The preclinical data for Vx-702 demonstrate its potent and selective inhibition of p38α MAPK, leading to a significant reduction in the production of key pro-inflammatory cytokines. The compound showed promising efficacy in a preclinical model of rheumatoid arthritis, comparable to established therapies. The pharmacokinetic profile of Vx-702 supported its potential for oral administration. While detailed safety data are limited, the progression of Vx-702 to Phase II clinical trials suggests an acceptable preclinical safety profile. This body of preclinical work established a strong foundation for the clinical investigation of Vx-702 as a novel, orally administered anti-inflammatory agent.

References

- 1. chondrex.com [chondrex.com]

- 2. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

The Pharmacological Profile of VX-702: A p38 MAPK Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of VX-702, a selective, orally active inhibitor of the p38 mitogen-activated protein kinase (MAPK). VX-702 has been investigated for its therapeutic potential in treating inflammatory diseases, most notably rheumatoid arthritis (RA) and acute coronary syndrome. This document details its mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols used to generate this information.

Introduction to VX-702 and the p38 MAPK Pathway

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Activation of p38 MAPK leads to the downstream production of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][3] These cytokines are pivotal in the pathogenesis of chronic inflammatory diseases like rheumatoid arthritis.[4]

VX-702 is a small molecule inhibitor that targets the p38 MAPK pathway, thereby reducing the production of these inflammatory cytokines.[4][5] It is an aminopyridine-based, ATP-competitive inhibitor with high selectivity for the α and β isoforms of p38 MAPK.[6][7] Its development was aimed at providing an oral therapy for chronic inflammatory conditions.

Mechanism of Action

VX-702 exerts its anti-inflammatory effects by directly inhibiting the kinase activity of p38α and p38β.[6][8] As an ATP-competitive inhibitor, it binds to the active site of the kinase, preventing the phosphorylation of downstream substrates. This blockade disrupts the signaling cascade that leads to the transcription and translation of pro-inflammatory cytokine genes.[9] The pathway and the point of inhibition by VX-702 are illustrated below.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. Vertex Reports Investigational p38 MAP Kinase Inhibitor, VX-702, Meets Primary Objectives in Phase II Clinical Study in Rheumatoid Arthritis | Vertex Pharmaceuticals [investors.vrtx.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. selleckchem.com [selleckchem.com]

- 7. cellagentech.com [cellagentech.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

Initial Clinical Trial Results for Vx-702: A Technical Guide

This technical guide provides an in-depth overview of the initial clinical trial results for Vx-702, a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The intended audience for this document includes researchers, scientists, and drug development professionals. This guide summarizes the quantitative data from early-phase clinical trials, details the experimental protocols employed, and visualizes key biological pathways and study designs.

Introduction to Vx-702 and its Mechanism of Action

Vx-702 is an investigational, orally administered small molecule designed to treat inflammatory diseases, with a primary focus on rheumatoid arthritis (RA).[1] It functions as a potent and selective inhibitor of p38α MAPK.[2][3] The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4] By inhibiting p38α MAPK, Vx-702 aims to reduce the levels of these cytokines, thereby mitigating the inflammatory processes characteristic of diseases like RA.[1]

Signaling Pathway of p38 MAPK Inhibition by Vx-702

Caption: p38 MAPK signaling pathway and the inhibitory action of Vx-702.

Clinical Trial Data

The initial clinical development of Vx-702 for rheumatoid arthritis included two key Phase II, 12-week, double-blind, placebo-controlled studies: the VeRA study and Study 304.[5]

Efficacy Results

The primary endpoint for these studies was the proportion of patients achieving an American College of Rheumatology 20% improvement (ACR20) response at week 12.[4][5] Secondary endpoints included ACR50 and ACR70 responses.[5]

| Treatment Group | Number of Patients | ACR20 Response (%) | ACR50 Response (%) | ACR70 Response (%) |

| Placebo | 105 | 28 | Not Reported | Not Reported |

| Vx-702 (5 mg daily) | 104 | 36 | Not Reported | Not Reported |

| Vx-702 (10 mg daily) | 104 | 40 | Not Reported | Not Reported |

Source:[5]

| Treatment Group | Number of Patients | ACR20 Response (%) | ACR50 Response (%) | ACR70 Response (%) |

| Placebo + MTX | 39 | 22 | Not Reported | Not Reported |

| Vx-702 (10 mg daily) + MTX | 39 | 40 | Not Reported | Not Reported |

| Vx-702 (10 mg twice weekly) + MTX | 39 | 44 | Not Reported | Not Reported |

Source:[5]

Safety and Tolerability

Vx-702 was generally well-tolerated in both studies.[4]

| Adverse Event Category | Placebo (%) | Vx-702 (5 mg and 10 mg combined) (%) |

| Any Adverse Event | Similar to Vx-702 | Similar to Placebo |

| Serious Infections | 0 | 2.4 |

| Adverse Event Category | Placebo + MTX (%) | Vx-702 (daily and twice weekly combined) + MTX (%) |

| Any Adverse Event | Similar to Vx-702 | Similar to Placebo |

| Serious Infections | 4.9 | 2.6 |

Biomarker Analysis

Reductions in the levels of C-reactive protein, soluble tumor necrosis factor receptor p55, and serum amyloid A were observed as early as week 1 in both studies; however, these levels tended to return to baseline by week 4.[5]

Experimental Protocols

Clinical Study Design

The VeRA study was a randomized, double-blind, placebo-controlled Phase II trial that enrolled 313 patients with active, moderate-to-severe rheumatoid arthritis.[5] Patients were randomized to receive placebo, 5 mg of Vx-702 daily, or 10 mg of Vx-702 daily for 12 weeks.[5]

Caption: Workflow of the VeRA clinical trial.

Study 304 was a 12-week, double-blind, placebo-controlled trial in 117 patients with active, moderate-to-severe RA who were on a stable background of methotrexate (MTX).[5] Patients were randomized to receive placebo, 10 mg of Vx-702 daily, or 10 mg of Vx-702 twice weekly, in addition to their ongoing MTX treatment.[5]

Caption: Workflow of the Study 304 clinical trial.

Efficacy and Safety Assessments

American College of Rheumatology (ACR) Response Criteria: The ACR response criteria measure improvement in tender or swollen joint counts and at least three of the following five parameters:

-

Patient's global assessment of disease activity

-

Physician's global assessment of disease activity

-

Patient's assessment of pain

-

Disability/functional questionnaire (e.g., Health Assessment Questionnaire)

-

Acute-phase reactant (e.g., C-reactive protein or erythrocyte sedimentation rate)

ACR20, ACR50, and ACR70 represent a 20%, 50%, and 70% improvement in these measures, respectively.

Safety Assessments: Safety was monitored through the recording of adverse events, serious adverse events, and laboratory parameters.

Biomarker Analysis Methodology

While the specific laboratory protocols for the Vx-702 trials are not detailed in the available literature, standard methods for measuring the reported biomarkers are as follows:

-

C-reactive protein (CRP): Typically measured in serum or plasma using immunoassays such as enzyme-linked immunosorbent assay (ELISA), immunoturbidimetry, or nephelometry. High-sensitivity CRP (hs-CRP) assays are often used to detect lower levels of inflammation.

-

Soluble Tumor Necrosis Factor Receptor p55 (sTNFRp55): Quantified in blood samples (optimally in EDTA-anticoagulated plasma) using methods like radioimmunoassay (RIA) or ELISA.[4]

-

Serum Amyloid A (SAA): Measured in serum as an acute-phase reactant. Common measurement techniques include ELISA and immunoturbidimetric assays.

Conclusion

The initial Phase II clinical trials of Vx-702 in patients with rheumatoid arthritis demonstrated modest clinical efficacy, as evidenced by improvements in ACR20 response rates compared to placebo.[5] The drug was generally well-tolerated.[4] A transient reduction in inflammatory biomarkers was observed, suggesting target engagement.[5] However, the return of these biomarker levels to baseline by week 4, despite continued dosing, and the modest clinical efficacy, raised questions about the sustained suppression of chronic inflammation with p38 MAPK inhibition in RA.[5][6] These findings have contributed to the broader understanding of the therapeutic potential and challenges of targeting the p38 MAPK pathway in chronic inflammatory diseases.

References

- 1. Serum Amyloid A (SAA) - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]

- 2. Which measure of inflammation to use? A comparison of erythrocyte sedimentation rate and C-reactive protein measurements from randomized clinical trials of golimumab in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of tumor necrosis factor soluble receptor p55 in blood samples from healthy and endotoxemic humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Which Measure of Inflammation to Use? A Comparison of Erythrocyte Sedimentation Rate and C-Reactive Protein Measurements from Randomized Clinical Trials of Golimumab in Rheumatoid Arthritis | Semantic Scholar [semanticscholar.org]

- 6. Serum Amyloid A in Inflammatory Rheumatic Diseases: A Compendious Review of a Renowned Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

Vx-702: A p38 MAPK Inhibitor with Therapeutic Potential in Cardiovascular Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cardiovascular diseases (CVDs) remain a leading cause of global mortality, with inflammation playing a pivotal role in their pathogenesis and progression. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses and has emerged as a promising therapeutic target. Vx-702, a second-generation, orally active p38 MAPK inhibitor, has demonstrated potential in modulating the inflammatory cascade associated with cardiovascular conditions. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the investigation of Vx-702 in cardiovascular diseases, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Introduction: The Role of p38 MAPK in Cardiovascular Disease

The p38 MAPK pathway is activated by various extracellular stimuli, including inflammatory cytokines and environmental stress, leading to the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β)[1]. In the context of cardiovascular disease, p38 MAPK activation has been implicated in the pathophysiology of atherosclerosis, myocardial infarction, and heart failure[2][3]. It contributes to endothelial dysfunction, plaque inflammation, and adverse cardiac remodeling[4][5]. Therefore, inhibition of p38 MAPK presents a rational therapeutic strategy to mitigate the inflammatory component of cardiovascular diseases.

Vx-702: Mechanism of Action

Vx-702 is a potent and selective inhibitor of p38α MAPK, the most extensively studied isoform involved in the inflammatory response[1]. By binding to the ATP-binding pocket of p38α MAPK, Vx-702 prevents its phosphorylation and subsequent activation. This blockade of p38 MAPK signaling leads to a downstream reduction in the production of pro-inflammatory cytokines and other mediators that contribute to cardiovascular pathology.

References

- 1. Consistency Analysis of 3 Detection Systems for Measuring Serum C-Reactive Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C-reactive protein (CRP) Test: Principle, Procedure, Result • Microbe Online [microbeonline.com]

- 3. ahajournals.org [ahajournals.org]

- 4. admin.biosschina.com [admin.biosschina.com]

- 5. microbiologyinfo.com [microbiologyinfo.com]

The Second Wave: A Technical History of Second-Generation p38 MAP Kinase Inhibitors

An In-depth Guide for Researchers and Drug Development Professionals

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammation. Its central role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) made it a highly attractive target for therapeutic intervention in a host of inflammatory diseases. While first-generation inhibitors validated the target, their clinical development was often hampered by issues of poor selectivity, off-target toxicity, and limited efficacy. This spurred the development of a second generation of inhibitors, designed with improved potency, selectivity, and pharmacokinetic properties. This guide provides a technical overview of the history, development, and experimental evaluation of these second-generation compounds.

The p38 MAPK Signaling Pathway: A Central Inflammatory Regulator

The p38 MAPK pathway is a three-tiered kinase cascade. It is typically activated by cellular stresses and inflammatory cytokines. This activation culminates in the dual phosphorylation of p38 MAPK at its Thr-180 and Tyr-182 residues by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6.[1] Once activated, p38 phosphorylates a variety of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MAPKAPK-2) and transcription factors such as ATF-2, leading to the transcriptional and translational upregulation of inflammatory mediators.[1] The p38α isoform is the most widely studied and is considered the key player in regulating cytokine expression.

Second-Generation Inhibitors: A Leap in Selectivity and Potency

The journey of second-generation p38 inhibitors was marked by a concerted effort to overcome the shortfalls of their predecessors. These newer compounds were developed with a focus on high selectivity for the p38α and p38β isoforms, while sparing the γ and δ isoforms and a wider panel of other kinases to minimize off-target effects.[2][3] Despite significant improvements in their biochemical profiles, the clinical translation of these inhibitors proved challenging, with many failing in Phase II trials due to a lack of sustained efficacy or safety concerns.[4][5][6]

This "tachyphylaxis," an initial reduction in inflammatory markers like C-reactive protein that was not maintained over time, became a recurring theme in clinical studies for compounds like BIRB-796 and SCIO-469.[5][6][7] Reasons for these failures are thought to be complex, potentially involving the activation of compensatory signaling pathways or the underappreciated anti-inflammatory roles of p38 MAPK.

The table below summarizes key quantitative data for prominent second-generation p38 MAPK inhibitors that entered clinical development.

| Inhibitor Name (Alternate) | Company | Target Isoform(s) | Enzymatic IC50 / Kᵢ | Cellular Potency (LPS-induced TNFα) | Highest Clinical Phase | Therapeutic Indication(s) | Status |

| Neflamapimod (VX-745) | Vertex / EIP Pharma | p38α, p38β | IC50: 10 nM (α), 220 nM (β)[8][9] | HWB IC50: 180 nM[9] | Phase 2 | RA, Alzheimer's Disease[10] | In development for CNS disorders[10] |

| VX-702 | Vertex | p38α | IC50: 4-20 nM[11][12] | IC50: 99 ng/mL (~220 nM)[11][13] | Phase 2 | Rheumatoid Arthritis (RA)[5] | Discontinued |

| BIRB-796 (Doramapimod) | Boehringer Ingelheim | p38α, β, γ, δ | IC50: 38 nM (α), 65 nM (β)[14] | - | Phase 2 | Crohn's Disease, RA[5] | Discontinued (liver toxicity)[5] |

| SCIO-469 | Scios | p38α | IC50: 9 nM[15] | HWB IC50: 300 nM[3] | Phase 2 | RA, Myelodysplastic Syndrome[7][16] | Discontinued (lack of efficacy)[7] |

| PH-797804 | Pfizer | p38α, p38β | IC50: 26 nM (α), 102 nM (β)[17][18] | U937 cells IC50: 5.9 nM[17][19] | Phase 2 | COPD, RA | Discontinued |

| AMG-548 | Amgen | p38α, p38β | Kᵢ: 0.5 nM (α), 3.6 nM (β)[20][21] | HWB IC50: 3 nM[21][22] | Phase 1 | Inflammatory Diseases | Discontinued |

| Ralimetinib (LY2228820) | Eli Lilly | p38α, p38β | IC50: 5.3 nM (α), 3.2 nM (β)[23][24] | RAW 264.7 cells IC50: 7 nM[25] | Phase 2 | Cancer, RA[26] | Discontinued |

| Losmapimod (GW-856553) | GlaxoSmithKline | p38α, p38β | pKᵢ: 8.1 (α), 7.6 (β)[27][28][29] | PBMC IC50: 100 nM[28] | Phase 3 | COPD, Atherosclerosis, FSHD[30][31] | Discontinued (failed to meet endpoints)[31] |

HWB: Human Whole Blood; PBMC: Peripheral Blood Mononuclear Cell; RA: Rheumatoid Arthritis; COPD: Chronic Obstructive Pulmonary Disease; FSHD: Facioscaphulohumeral Muscular Dystrophy.

Experimental Protocols for Inhibitor Evaluation

The characterization of second-generation p38 MAPK inhibitors relies on a standardized set of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

General Protocol: In Vitro Kinase Activity Assay

This protocol describes a common method to determine the IC50 value of an inhibitor against purified p38 kinase. Variations include radioactivity-based assays, fluorescence polarization, or luminescence-based ADP detection.[32]

-

Reagent Preparation :

-

Prepare a kinase buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM DTT).

-

Dilute recombinant active p38α kinase to a working concentration (e.g., 3-15 nM) in kinase buffer.[8][33]

-

Prepare a substrate solution containing a specific p38 substrate (e.g., ATF-2) and ATP at a concentration near its Km value (e.g., 100 µM) in kinase buffer.[1][33]

-

Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in kinase buffer.

-

-

Kinase Reaction :

-

In a microplate, add the diluted inhibitor solution.

-

Add the diluted kinase solution to each well and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.[8][33]

-

Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

-

Incubate the plate for 30-60 minutes at 30°C or room temperature.[32][34]

-

-

Detection :

-

Terminate the reaction.

-

Quantify substrate phosphorylation. For an antibody-based method, this involves transferring the reaction mixture to a detection plate, adding a phosphorylation-specific primary antibody, followed by a labeled secondary antibody, and measuring the resulting signal (e.g., fluorescence or luminescence).[1][33] For the ADP-Glo™ assay, a reagent is added to convert ADP to ATP, which then generates a luminescent signal.[32]

-

-

Data Analysis :

-

Plot the signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

General Protocol: Cell-Based LPS-Induced TNF-α Production Assay

This assay measures the ability of an inhibitor to block the production of TNF-α in a more physiologically relevant context, typically using human whole blood or monocytic cell lines.[35][36]

-

Cell Preparation :

-

For whole blood assays, collect fresh human blood in heparin-containing tubes.[36]

-

For cell line assays (e.g., THP-1 monocytes), culture cells to an appropriate density.

-

-

Inhibitor Treatment :

-

Aliquot whole blood or cell suspension into a 96-well plate.

-

Add serial dilutions of the p38 inhibitor to the wells.

-

Pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.[28]

-

-

Stimulation :

-

Sample Processing and Analysis :

-

Data Analysis :

-

Calculate the percentage of inhibition of TNF-α production for each inhibitor concentration relative to the LPS-only control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.

-

References

- 1. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 2. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | MAP Kinase [pagepressjournals.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A 24-week, randomized, double-blind, placebo-controlled, parallel group study of the efficacy of oral SCIO-469, a p38 mitogen-activated protein kinase inhibitor, in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]